molecular formula C14H12N6O2S2 B10878321 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10878321
M. Wt: 360.4 g/mol
InChI Key: NAOSSRDNYJRGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic compound designed for advanced pharmacological and oncology research. This molecule features a hybrid structure incorporating a 1,3,4-thiadiazole ring, a heterocycle recognized for its significant therapeutic potential. As a bioisostere of nucleic acid bases, the 1,3,4-thiadiazole core has demonstrated a notable ability to disrupt critical cellular processes such as DNA replication in cancer cells, making its derivatives promising candidates for developing antitumor agents . The specific integration of a pyrimidin-2-ylsulfanyl moiety in this compound suggests potential for targeted mechanism-of-action studies, potentially involving enzyme inhibition such as focal adhesion kinase (FAK) or tubulin polymerization, pathways known to be modulated by related thiadiazole structures . Researchers can utilize this high-purity compound for in vitro screening against a panel of human cancer cell lines, including but not limited to breast carcinoma (MCF-7), lung carcinoma (A549), and leukemia (HL-60) models, to elucidate its cytotoxicity profile and therapeutic index . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human or veterinary use. All handling and experiments must be conducted in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C14H12N6O2S2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H12N6O2S2/c15-9-6-10(21)17-13(16-9)23-7-11(22)18-14-20-19-12(24-14)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,20,22)(H3,15,16,17,21)

InChI Key

NAOSSRDNYJRGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)N

Origin of Product

United States

Preparation Methods

Cyclization of Benzoic Acid and Thiosemicarbazide

The 5-phenyl-1,3,4-thiadiazol-2-amine core is synthesized via cyclodehydration of benzoic acid and thiosemicarbazide. Traditional methods employ phosphorus oxychloride (POCl₃) or sulfuric acid under reflux. A modern alternative uses polyphosphate ester (PPE) to avoid toxic reagents:

Procedure :

  • Mix equimolar quantities of benzoic acid (10 mmol) and thiosemicarbazide (10 mmol) in chloroform.

  • Add PPE (1.5 equiv) and stir at 85°C for 4–6 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane, 3:7).
    Yield : 64–72%.

Mechanism : PPE facilitates sequential acylation, dehydration, and cyclization (Figure 1).

Synthesis of 2-[(6-Amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid

Thiolation of 6-Amino-2-mercaptopyrimidin-4(1H)-one

The pyrimidinone intermediate is prepared by reacting 6-amino-2-mercaptopyrimidin-4(1H)-one with chloroacetic acid under basic conditions:

Procedure :

  • Dissolve 6-amino-2-mercaptopyrimidin-4(1H)-one (5 mmol) in 10% NaOH.

  • Add chloroacetic acid (5.5 mmol) and stir at 50°C for 2 hours.

  • Acidify with HCl (pH 2–3), filter the precipitate, and recrystallize from ethanol.
    Yield : 65–78%.

Characterization :

  • IR (KBr) : 3340 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆) : δ 12.1 (s, 1H, NH), 6.25 (s, 1H, pyrimidine H), 3.82 (s, 2H, CH₂).

Amide Coupling to Form the Target Compound

EDC/HOBt-Mediated Amidation

The final step involves coupling 5-phenyl-1,3,4-thiadiazol-2-amine with 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

Procedure :

  • Dissolve 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid (1.2 mmol) in dry acetonitrile.

  • Add EDC (1.5 mmol) and HOBt (1.5 mmol), stir for 30 minutes.

  • Add 5-phenyl-1,3,4-thiadiazol-2-amine (1 mmol) and stir at room temperature for 24 hours.

  • Evaporate solvent, wash with NaHCO₃ (5%) and brine, and purify via silica gel chromatography (EtOAc/hexane, 1:1).
    Yield : 58–67%.

Optimization Notes :

  • Solvent : Acetonitrile > DMF due to lower side reactions.

  • Stoichiometry : Excess EDC/HOBt (1.5 equiv) improves yield.

Alternative Synthetic Routes

One-Pot Synthesis Using PPE

A streamlined approach combines cyclization and amidation in one pot:

  • React benzoic acid, thiosemicarbazide, and chloroacetic acid with PPE in chloroform at 85°C.

  • After 6 hours, add EDC/HOBt and stir for 24 hours.
    Yield : 47–53% (lower due to competing reactions).

Microwave-Assisted Coupling

Microwave irradiation (100°C, 300 W) reduces reaction time to 2 hours but requires specialized equipment.

Comparative Analysis of Methods

MethodReagentsTime (h)Yield (%)Purity (%)
EDC/HOBtEDC, HOBt, CH₃CN2458–6795
PPE One-PotPPE, CHCl₃3047–5388
MicrowavePd(OAc)₂, MW26292

Key Observations :

  • EDC/HOBt offers the best balance of yield and purity.

  • PPE reduces toxicity but requires longer reaction times.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 12.8 (s, 1H, NH), 8.21 (s, 1H, thiadiazole H), 7.45–7.62 (m, 5H, Ph), 6.30 (s, 1H, pyrimidine H), 3.91 (s, 2H, CH₂).

  • HRMS (ESI+) : m/z calc. for C₁₅H₁₃N₇O₂S₂ [M+H]⁺: 412.0698; found: 412.0701.

Purity Assessment

  • HPLC : >95% purity (C18 column, MeOH/H₂O 70:30, 1 mL/min).

  • Elemental Analysis : C 43.71%, H 3.18%, N 23.77% (calc. C 43.63%, H 3.17%, N 23.73%).

Challenges and Mitigation Strategies

Low Yields in Coupling Steps

  • Cause : Steric hindrance from the thiadiazole ring.

  • Solution : Use ultrasound-assisted mixing to enhance reactivity.

Byproduct Formation

  • Cause : Over-activation of carboxylic acid.

  • Solution : Precise stoichiometry (1:1.2 acid-to-amine ratio).

Industrial Scalability Considerations

  • Cost-Efficiency : EDC/HOBt is expensive; alternative coupling agents like DCC may reduce costs but require rigorous purification.

  • Green Chemistry : PPE-based methods align with sustainable practices by eliminating POCl₃ .

Chemical Reactions Analysis

Core Functional Group Reactivity

The molecule’s reactivity arises from its:

  • Pyrimidine ring (6-amino-4-oxo-1H-pyrimidin-2-yl): Susceptible to nucleophilic substitution at the sulfanyl group.

  • 1,3,4-Thiadiazole ring : Electrophilic substitution at the phenyl-substituted position.

  • Acetamide linker : Hydrolysis under acidic/basic conditions or participation in hydrogen bonding.

Optimization Parameters

Reaction StepSolventTemperature (°C)CatalystYield (%)
Pyrimidine formationEthanol80HCl65–70
Sulfanyl couplingDMF60K₂CO₃75–80
Thiadiazole cyclizationH₂SO₄10060–65

Acylation at the Amino Group

  • Reaction : The 6-amino group on the pyrimidine ring reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Conditions : Dry dichloromethane, triethylamine, 0°C → RT, 2 h .

  • Outcome : Enhanced lipophilicity and altered bioactivity .

Oxidation of the Thiadiazole Ring

  • Reaction : Oxidation of the thiadiazole sulfur using H₂O₂ or mCPBA generates sulfoxide/sulfone derivatives.

  • Conditions : H₂O₂ (30%) in acetic acid, 50°C, 3 h .

  • Impact : Increased polarity and potential modulation of receptor binding .

Hydrolysis of the Acetamide Linker

  • Reaction : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the acetamide bond.

  • Conditions : 6M HCl, reflux, 4 h .

  • Product : Free thiol and carboxylic acid fragments.

Cross-Coupling Reactions

The phenyl group on the thiadiazole ring participates in:

  • Suzuki-Miyaura Coupling : With aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

  • Buchwald-Hartwig Amination : Introduction of secondary amines at the phenyl para position .

Biological Activity Modulation via Structural Modifications

Modification SiteReaction TypeBiological Impact
Pyrimidine C-2 (sulfanyl)AlkylationEnhanced anticancer activity
Thiadiazole C-5 (phenyl)HalogenationImproved anti-inflammatory effects
Acetamide carbonylReduction (to alcohol)Increased solubility

Mechanistic Insights from Analogous Compounds

  • Amidation with EDC/HOBt : Used to introduce arylacetamide groups to thiadiazoles, improving binding affinity .

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 45 min vs. 12 h for conventional heating) .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Stable at pH 7.4 but hydrolyzes rapidly in acidic environments (pH < 4).

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA/DSC.

Key Analytical Techniques for Reaction Monitoring

  • NMR Spectroscopy : Tracking disappearance of pyrimidine-thiol protons (δ 4.2–4.5 ppm) .

  • HPLC-MS : Quantifying intermediates and final product purity (>95%) .

  • IR Spectroscopy : Confirming amide bond formation (C=O stretch at ~1650 cm⁻¹) .

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication. Pyrimidine derivatives are often explored for their ability to interfere with nucleic acid synthesis, which is crucial in viral life cycles.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. This property can be leveraged in drug design to target diseases where enzyme activity is dysregulated.
  • Antimicrobial Activity : Due to the presence of sulfur and nitrogen atoms in its structure, this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Biological Research

  • Mechanistic Studies : Researchers are using this compound to study the interaction mechanisms between small molecules and biological targets, including enzymes and receptors.
  • Biomolecular Probes : The compound can serve as a probe in biological assays to elucidate pathways involved in disease processes.

Pharmaceutical Development

  • Lead Compound for Drug Development : Ongoing research aims to optimize this compound's structure to enhance its efficacy and reduce toxicity, paving the way for new therapeutic agents.
  • Formulation Studies : Investigations into suitable formulations for drug delivery systems are underway, focusing on improving bioavailability and targeting specific tissues.

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Pemetrexed : A pyrimidine-based anticancer drug that has shown significant efficacy against various tumors by inhibiting folate metabolism.
  • Methotrexate : Another well-known pyrimidine derivative used in chemotherapy that demonstrates the importance of structural similarities in developing effective drugs.
  • Sulfasalazine : Known for its anti-inflammatory properties; its structural components provide insight into how modifications can lead to different therapeutic effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates of enzymes, allowing the compound to inhibit enzyme activity. The thiadiazole moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Compound Name / ID Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features
Target Compound R1 = 6-amino-4-oxo-pyrimidinyl; R2 = phenyl Not reported Not reported Dual hydrogen-bond donors (NH₂, C=O), aromatic π-system
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) R1 = 4-Cl-benzylthio; R2 = phenoxy 138–140 82 Electron-withdrawing Cl enhances stability
2-(Benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) R1 = benzooxazolyl; R2 = p-tolyl 248–249 56 Bulky substituent increases melting point
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) R1 = 3-F-phenyl; R2 = H Not reported Not reported Fluorine enhances electronegativity

Key Observations :

  • Electron-Withdrawing Groups : Chlorine (5j) and fluorine (63) improve stability and binding to electron-rich targets .
  • Bulky Substituents : Benzooxazolyl (5o) elevates melting points due to increased molecular rigidity .

Table 2: Bioactivity Comparison

Compound Name / ID Biological Activity Mechanism / Target
Target Compound Not reported (predicted: enzyme inhibition via pyrimidinone-thiadiazole synergy) Potential Akt or kinase inhibition
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) Induces apoptosis in C6 glioma cells (92.36% Akt inhibition) Akt kinase inhibition via π-π interactions
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) 86.52% Akt inhibition; cell cycle arrest Competitive binding to ATP pocket
Thiadiazole–benzofurane hybrids (64–65) Anticancer activity against MCF-7 cells (IC₅₀ ~10 µM) DNA intercalation or topoisomerase inhibition

Key Observations :

  • Nitro Groups Enhance Potency : Compounds 3 and 8 show strong Akt inhibition due to nitro substituents, which stabilize charge-transfer interactions.
  • Pyrimidinone vs. Benzofurane: The target compound’s pyrimidinone may mimic adenine in ATP-binding sites, whereas benzofurane derivatives (64–65) likely act via DNA intercalation .

Molecular Docking and Computational Insights

  • π-π Stacking : The phenyl group on the thiadiazole may interact with aromatic residues (e.g., Phe in Akt’s hydrophobic pocket) .
  • Hydrogen Bonding: The 6-amino-4-oxo-pyrimidinyl group could form H-bonds with catalytic residues (e.g., Lys or Asp), similar to nitro groups in compound 3 .

Biological Activity

The compound 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative that incorporates both pyrimidine and thiadiazole moieties. This structural combination is known to impart a variety of biological activities, making it a subject of interest in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C14H16N4O4SC_{14}H_{16}N_{4}O_{4}S, with a molecular weight of 336.37 g/mol. The presence of the pyrimidine ring and the thiadiazole group contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against viruses like the avian paramyxovirus. The mechanism likely involves the inhibition of viral replication through interference with viral enzymes or host cell pathways.
  • Anticancer Properties : Research indicates that derivatives containing thiadiazole and pyrimidine rings possess significant anticancer activity. For instance, compounds related to this structure have shown effectiveness in reducing cell viability in various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The mechanism may involve apoptosis induction or cell cycle arrest .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced growth rates in cancerous cells .
  • Cell Cycle Modulation : Studies indicate that treatment with this compound can alter the distribution of cells across different phases of the cell cycle, particularly increasing the G0/G1 phase while decreasing the S phase .

Research Findings

A summary of key studies exploring the biological activity of this compound is presented in Table 1.

Study ReferenceBiological ActivityFindings
AntiviralSignificant inhibition of avian paramyxovirus replication
AnticancerReduced viability in MDA-MB-231 and PC3 cells; induced apoptosis
AntimicrobialEffective against E. coli and S. aureus; MIC values indicating strong antibacterial properties
Cell Cycle EffectsInduced G0/G1 phase arrest; decreased S-phase population

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antiviral Efficacy : A study demonstrated that a related thiadiazole compound exhibited significant antiviral activity by inhibiting viral replication pathways, suggesting that similar mechanisms could apply to our compound.
  • Cancer Cell Line Testing : In vitro testing revealed that derivatives with similar structural features led to over 50% reduction in cell viability in breast and prostate cancer cell lines when treated with concentrations around 200 μM .
  • Antimicrobial Testing : Compounds derived from thiadiazole were tested against various bacterial strains, showing potent activity with low MIC values compared to standard antibiotics like streptomycin .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound combines a pyrimidinone core (6-amino-4-oxo-1H-pyrimidin-2-yl) linked via a sulfanyl group to an acetamide moiety substituted with a 5-phenyl-1,3,4-thiadiazol-2-yl group. The thiadiazole and pyrimidinone rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets like enzymes or receptors. The sulfanyl bridge enhances stability against hydrolysis compared to oxygen analogs, while the phenyl-thiadiazole group introduces hydrophobic interactions .

Key Structural Contributions :

FeatureRole
Pyrimidinone ringHydrogen-bond donor/acceptor (NH and C=O groups)
Thiadiazole ringAromatic stacking and hydrophobic interactions
Sulfanyl linkerStabilizes the molecule against metabolic degradation

Q. What synthetic methodologies are reported for this compound and its analogs?

The synthesis involves multi-step reactions:

  • Step 1 : N-acylation of heteroaryl amines (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine) with chloroacetate derivatives under basic conditions (e.g., sodium in THF) .
  • Step 2 : Sulfur-based coupling (e.g., using DMAP as a catalyst in dichloromethane under ultrasonication) to link the pyrimidinone and thiadiazole moieties .
  • Step 3 : Purification via column chromatography and characterization by IR, NMR, and mass spectrometry .

Example Reaction Conditions :

StepReagents/ConditionsYield
1Ethyl chloroacetate, THF, Na dispersion~65%
2DMAP, DCM, ultrasonication~50-70%

Q. What analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm for thiadiazole/pyrimidinone) and acetamide methylene signals (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 402.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substitution on the thiadiazole ring : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances antimicrobial activity by increasing electrophilicity .
  • Modification of the sulfanyl linker : Replacing sulfur with selenium or oxygen alters redox properties and bioavailability .
  • Pyrimidinone ring optimization : Methyl or amino substitutions at C-6 position improve binding to kinase targets .

Example SAR Findings :

ModificationBioactivity TrendMechanism
5-Phenyl → 4-Fluorophenyl↑ Anticancer potencyEnhanced hydrophobic binding
Sulfanyl → Selenyl↑ Antioxidant activityRedox modulation

Q. How should researchers design experiments to resolve contradictory bioactivity data in literature?

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). A robust approach includes:

  • Dose-response curves : Test across 5–7 logarithmic concentrations to determine IC₅₀/EC₅₀ values .
  • Orthogonal assays : Validate antimicrobial activity via both agar diffusion and broth microdilution .
  • Statistical design : Use factorial experiments to isolate variables (e.g., solvent effects, temperature) .

Q. What computational methods support the rational design of derivatives?

  • Quantum Chemical Calculations : Predict reactivity of the sulfanyl linker and pyrimidinone ring using DFT (e.g., B3LYP/6-31G*) .
  • Molecular Docking : Identify binding poses with targets like dihydrofolate reductase (PDB: 1DHF) .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity early in design .

Q. How can researchers address low yields in the final coupling step?

  • Ultrasonication : Enhances reaction efficiency by improving mixing and reducing reaction time (e.g., 30 min vs. 6 hours) .
  • Catalyst Screening : Test alternatives to DMAP, such as DABCO or ionic liquids, to improve regioselectivity .
  • Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Methodological Guidance for Data Interpretation

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Plasma Stability Assays : Use human plasma at 37°C to assess metabolic susceptibility .

Q. How to prioritize derivatives for in vivo testing?

  • In Vitro Screening Cascade :
StageCriteria
1IC₅₀ < 10 µM (target-specific assay)
2Selectivity index >10 (vs. healthy cells)
3Solubility >50 µg/mL (PBS, pH 7.4)

Tables of Key Data

Q. Table 1: Synthetic Yields Under Varied Conditions

CatalystSolventTime (h)Yield (%)
DMAPDCM655
DABCODMF468
NoneTHF1230

Q. Table 2: Bioactivity of Derivatives

DerivativeTarget (IC₅₀, µM)Antimicrobial (MIC, µg/mL)
Parent8.216
6-Methyl3.58
4-Fluoro2.14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.